molecular formula C8H10O3 B3257061 Methoxy(phenyl)methanediol CAS No. 282548-08-7

Methoxy(phenyl)methanediol

Cat. No. B3257061
CAS RN: 282548-08-7
M. Wt: 154.16 g/mol
InChI Key: BITWOIDYUNBQGQ-UHFFFAOYSA-N
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Description

Methanediol, also known as formaldehyde monohydrate or methylene glycol, is an organic compound with the chemical formula CH2(OH)2 . It is the simplest geminal diol . Methoxymethanol is a chemical compound which is both an ether and an alcohol, a hemiformal . The structural formula can be written as CH3OCH2OH .


Synthesis Analysis

Methanediol can be prepared via processing of low-temperature ices followed by sublimation into the gas phase . These findings open up a concept to synthesize and characterize unstable geminal diols .


Molecular Structure Analysis

Methanediol has a simple structure with two hydroxyl groups attached to the same carbon atom . Methoxymethanol has a slightly more complex structure, with a methoxy group and a hydroxyl group attached to the same carbon atom .


Chemical Reactions Analysis

Methanediol may be selectively reduced to methanol rather than methane . The limiting potential for methanediol reduction is found to be −0.31 to −0.33 V versus RHE and related to either removal of OH* or formation of CH2OH* .


Physical And Chemical Properties Analysis

Methanediol is an organic compound with the chemical formula CH2(OH)2 . It is the simplest geminal diol . Methoxymethanol is a chemical compound which is both an ether and an alcohol, a hemiformal .

Scientific Research Applications

Electrophilic and Nucleophilic Reactions

  • Methoxy(phenylthio)methane, a related compound to Methoxy(phenyl)methanediol, demonstrates unique electrophilic and nucleophilic reactions. It undergoes electrophilic alkylation followed by nucleophilic allylation or propargylation, which is influenced by the type of Lewis acid employed, leading to the formation of a methoxy- or phenylthiomethylene 1,1-dipole synthon (Sato, Okura, Otera, & Nozaki, 1987).

Crystal and Molecular Structure Analysis

  • The crystal and molecular structure of compounds similar to this compound, such as p-methoxy phenyl, p'-methoxy phenyl, and 1:1 dichloromethane, have been analyzed. These compounds crystallize in the monoclinic space group C2/c, with specific unit cell parameters and crystal volumes, providing insights into their structural properties (Pal, Bandyopadhyay, & Basak, 1985).

Synthesis and Characterization of Organic Compounds

  • A series of bis-(3,5-dimethyl-4-hydroxyphenyl)(aryl)methanes, including this compound analogs, have been synthesized and characterized. These compounds exhibit distinct colored states under different media/conditions and adopt unique molecular conformations, highlighting their potential in colorimetric applications (Sarma & Baruah, 2004).

Electrochemical Oxidation Studies

  • Research on organosilicon compounds like Methoxy(trimethylsilyl)methane reveals their potential in electrochemical oxidation processes. These compounds can be alkylated and converted into corresponding esters or acetals, demonstrating their versatility in chemical synthesis (Yoshida, Matsunaga, Murata, & Isoe, 1991).

Intramolecular Hydrogen Bond Studies

  • Studies on 1-(ω-methoxyalkyl)- and 1-(ω-dialkylaminoalkyl)-bis(phenylsulphonyl)methanes, closely related to this compound, reveal insights into intramolecular hydrogen bonds involving polar methine groups. These studies enhance understanding of molecular interactions and conformational stability (Li & Sammes, 1983).

Mechanism of Action

The excited state dynamics of oxygen may lead to methanediol in methanol . Electronic structure calculations reveal that methanediol is formed via excited state dynamics through insertion of electronically excited atomic oxygen into a carbon-hydrogen bond of the methyl group of methanol followed by stabilization in the icy matrix .

Safety and Hazards

While specific safety and hazard information for Methoxy(phenyl)methanediol is not available, it’s important to handle all chemicals with care. For example, some chemicals can be harmful if swallowed and can cause serious eye irritation .

Future Directions

The synthesis of methanediol opens up a concept to synthesize and characterize unstable geminal diols . These findings advance our perception of the fundamental chemistry and chemical bonding of geminal diols and signify their role as an efficient sink of aldehydes and ketones in atmospheric environments eventually coupling the atmospheric chemistry of geminal diols and Criegee intermediates .

properties

IUPAC Name

methoxy(phenyl)methanediol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-11-8(9,10)7-5-3-2-4-6-7/h2-6,9-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITWOIDYUNBQGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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